molecular formula C20H24N6O2 B2600304 8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923203-69-4

8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2600304
CAS No.: 923203-69-4
M. Wt: 380.452
InChI Key: ASNHPXABNKSJOO-UHFFFAOYSA-N
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Description

8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an imidazo[2,1-f]purine core with a substituted phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[2,1-f]purine Core: This step often involves the cyclization of a purine derivative with appropriate substituents to form the imidazo[2,1-f]purine ring system.

    Substitution Reactions:

    Methylation: The final step involves methylation at specific positions on the imidazo[2,1-f]purine core to achieve the desired trimethyl substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or imidazo[2,1-f]purine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular interactions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-f]purine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The substituted phenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-(2-((3,5-dimethylphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the trimethyl substitution, leading to different chemical properties.

    1,6,7-Trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Missing the phenyl group, affecting its biological activity.

Uniqueness

This detailed overview highlights the significance of 8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in various scientific domains

Properties

IUPAC Name

6-[2-(3,5-dimethylanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-11-8-12(2)10-15(9-11)21-6-7-25-13(3)14(4)26-16-17(22-19(25)26)24(5)20(28)23-18(16)27/h8-10,21H,6-7H2,1-5H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNHPXABNKSJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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